Dehydro Indapamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dehydro Indapamide is a derivative of Indapamide, a thiazide-like diuretic primarily used to treat hypertension and edema associated with heart failure. The chemical structure of Dehydro Indapamide is characterized by the molecular formula , which indicates the presence of chlorine, nitrogen, and sulfur atoms in its composition. This compound is recognized for its potent diuretic properties and is often utilized in pharmacological studies to explore its effects on fluid balance and blood pressure regulation.

Dehydroindapamide shares a similar mechanism of action to indapamide. It acts as a thiazide-like diuretic by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter in the distal convoluted tubule of the kidney. This inhibition reduces sodium reabsorption, leading to increased urine production and a decrease in blood pressure. []

Cardiovascular Research

Dehydroindapamide's primary focus in research lies within the cardiovascular system. Studies have investigated its effects on:

- Hypertension: Dehydroindapamide has been shown to be effective in lowering blood pressure in various clinical trials and observational studies. Its mechanism of action involves increasing urine output and relaxing blood vessel walls, leading to a reduction in blood pressure [].

- Left Ventricular Hypertrophy (LVH): LVH is a thickening of the heart's left ventricle, often associated with hypertension. Research suggests that dehydroindapamide may help prevent or reverse LVH, potentially improving cardiovascular health [].

- Heart Failure: Dehydroindapamide is sometimes used in combination with other medications to treat heart failure. However, research on its specific benefits in this context is ongoing [].

Metabolic Research

Dehydroindapamide's potential impact on metabolic health has also garnered interest in research. Studies have explored its effects on:

- Insulin Sensitivity: Dehydroindapamide may improve insulin sensitivity, potentially benefiting individuals with prediabetes or type 2 diabetes [].

- Metabolic Syndrome: This condition is characterized by a cluster of risk factors, including high blood pressure, high blood sugar, and abnormal cholesterol levels. Studies suggest that dehydroindapamide might help manage some aspects of metabolic syndrome [].

Other Potential Applications

Dehydroindapamide has been investigated in various other research areas, including:

- Bone Mineral Density: Studies suggest that dehydroindapamide may have a protective effect on bone mineral density, potentially reducing the risk of osteoporosis [].

- Cancer Prevention: Limited research suggests a possible link between dehydroindapamide use and a reduced risk of certain cancers, but further investigation is needed.

Dehydro Indapamide can undergo various chemical transformations, primarily through metabolic pathways similar to those of its parent compound, Indapamide. Key reactions include:

- Dehydrogenation: The compound can be oxidized to form different metabolites.

- Hydroxylation: Involves the addition of hydroxyl groups, leading to various hydroxylated metabolites.

- Epoxidation: This reaction can generate reactive intermediates that may further react with cellular components.

These reactions are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of many drugs .

Dehydro Indapamide exhibits significant biological activity as a diuretic, functioning by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, effectively lowering blood pressure. Additionally, it has been shown to have a favorable impact on electrolyte balance, although careful monitoring is necessary to avoid complications such as hypokalemia (low potassium levels) and hyperglycemia (high blood sugar levels) .

The synthesis of Dehydro Indapamide typically involves several steps:

- Starting Material: The synthesis begins with Indapamide.

- Oxidative Dehydrogenation: The compound undergoes oxidative dehydrogenation using appropriate reagents to remove hydrogen atoms.

- Purification: The resulting product is purified through crystallization or chromatography techniques.

This multi-step process allows for the selective production of Dehydro Indapamide while minimizing side reactions .

Dehydro Indapamide is primarily applied in pharmacological research and clinical settings for:

- Hypertension Management: Used as an antihypertensive agent.

- Diuretic Therapy: Helps manage fluid retention in patients with heart failure or renal issues.

- Research Studies: Investigated for its metabolic pathways and potential effects on cardiovascular health.

Its unique properties make it a valuable compound in both therapeutic and research contexts .

Studies on Dehydro Indapamide indicate potential interactions with various substances:

- Electrolyte Levels: It can alter levels of sodium, potassium, and magnesium, necessitating monitoring during treatment.

- Drug Interactions: Concurrent use with other medications may enhance or diminish its effects, particularly those affecting renal function or electrolyte balance .

Research continues to explore these interactions to optimize therapeutic regimens.

Dehydro Indapamide shares similarities with several other compounds known for their diuretic properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Indapamide | Thiazide-like diuretic | Lower incidence of hypokalemia compared to traditional thiazides | |

| Hydrochlorothiazide | Inhibits sodium reabsorption | More potent but higher risk of electrolyte imbalance | |

| Furosemide | Loop diuretic | Rapid onset but shorter duration of action | |

| Chlorthalidone | Thiazide-like diuretic | Longer half-life than hydrochlorothiazide |

Dehydro Indapamide's unique structural modifications contribute to its distinct pharmacological profile, offering advantages in specific clinical scenarios such as managing hypertension with a lower risk of certain side effects compared to other diuretics .

Dehydro Indapamide was first identified in the early 1980s during metabolic studies of Indapamide, a diuretic developed in the 1970s for hypertension management. Initial investigations revealed that Indapamide undergoes extensive hepatic metabolism, with Dehydro Indapamide emerging as a primary metabolite. The dehydrogenation process, catalyzed by cytochrome P450 enzymes, particularly CYP3A4, was later characterized in vitro and in vivo studies.

Key milestones include:

- 1980s: Detection of Dehydro Indapamide in human urine and plasma following Indapamide administration.

- 2000s: Detailed elucidation of metabolic pathways using human liver microsomes and recombinant CYP enzymes.

Role as a Metabolite of Indapamide

Dehydro Indapamide is formed through the oxidation of Indapamide’s indoline ring, converting it into an indole structure. This reaction is mediated by CYP3A4, which exhibits the highest dehydrogenation efficiency among cytochrome P450 isoforms.

Metabolic Pathway Overview

- Dehydrogenation: Indapamide’s indoline ring is aromatized to indole, forming Dehydro Indapamide (M5).

- Hydroxylation: Additional hydroxylation at the indole moiety generates further metabolites (e.g., M2).

- Epoxidation: A reactive epoxide intermediate may form, leading to glutathione conjugation (M7).

| Enzyme | Dehydrogenation Activity (%) | Key Metabolites Formed |

|---|---|---|

| CYP3A4 | 100 | Dehydro Indapamide (M5) |

| CYP2C19 | 37 | Minor metabolites |

| CYP2C8 | 21 | Trace metabolites |

Data derived from in vitro studies using human liver microsomes.

Significance in Pharmaceutical Chemistry

Dehydro Indapamide’s structural and metabolic properties make it a valuable tool in drug development:

- Biological Activity: While less potent than Indapamide, Dehydro Indapamide retains diuretic properties by inhibiting sodium reabsorption in renal tubules.

- Metabolic Stability: Its indole structure confers resistance to further oxidation, influencing pharmacokinetic profiles.

- Enzyme Interaction Studies: Serves as a probe for CYP3A4 activity, aiding in predicting drug-drug interactions.

International Union of Pure and Applied Chemistry Name and Structural Formula

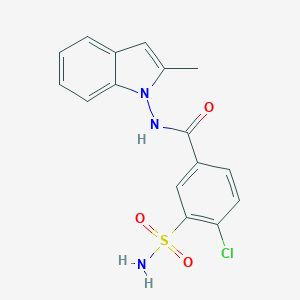

The International Union of Pure and Applied Chemistry systematic name for dehydro indapamide is 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide [1] [2]. Alternative International Union of Pure and Applied Chemistry nomenclature includes 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide and 3-(aminosulfonyl)-4-chloro-N-(2-methyl-1H-indol-1-yl)benzamide [1] [16].

The structural formula reveals a complex molecular architecture consisting of an indole ring system substituted with a methyl group at the 2-position, connected via an amide linkage to a chlorinated benzene ring bearing a sulfamoyl group [1] [3]. The indole moiety represents the key structural difference from its parent compound indapamide, where the saturated indoline ring has been aromatized through dehydrogenation [18].

Chemical Structure Data:

| Parameter | Value | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | [1] |

| Simplified Molecular Input Line Entry System | CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | [3] |

| International Chemical Identifier | InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | [1] [3] |

| International Chemical Identifier Key | LWCDXWWLUHMMJI-UHFFFAOYSA-N | [1] [3] |

Molecular Weight and Empirical Formula

The empirical formula of dehydro indapamide is C16H14ClN3O3S [1] [2] [3]. This formula indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, three oxygen atoms, and one sulfur atom within the molecular structure [1] [2].

The molecular weight has been precisely determined through various analytical techniques. The average molecular mass is 363.82 grams per mole [2] [5], while the exact monoisotopic mass is 363.044440 atomic mass units [2] or 363.04444 grams per mole [14]. These values have been consistently reported across multiple authoritative chemical databases and research publications [1] [2] [3].

Molecular Properties Summary:

| Property | Value | Reference |

|---|---|---|

| Empirical Formula | C16H14ClN3O3S | [1] [2] [3] |

| Average Molecular Weight | 363.82 g/mol | [2] [5] |

| Exact Molecular Weight | 363.044440 u | [2] |

| Monoisotopic Mass | 363.04444 g/mol | [14] |

Synonyms and Registry Identifiers

Dehydro indapamide is known by numerous synonyms and alternative names in scientific literature and regulatory databases [1] [8] [9]. The primary Chemical Abstracts Service registry number is 63968-75-2 [1] [2] [5], which serves as the unique identifier for this compound in chemical databases worldwide.

The compound is frequently referenced as Indapamide Impurity B in pharmaceutical contexts, particularly within European Pharmacopoeia standards [9] [11]. It is also designated as Indapamide United States Pharmacopeia Related Compound A in United States Pharmacopeia monographs [8] [9].

Registry Identifiers and Database Codes:

| Database/Registry | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 63968-75-2 | [1] [2] [5] |

| United States Food and Drug Administration Unique Ingredient Identifier | AZ0ETT16DT | [1] |

| ChemSpider Identification | 41622 | [2] |

| PubChem Compound Identification | 45748 | [1] [3] |

| ChEBI Identification | CHEBI:143386 | [1] |

| EPA Distributed Structure-Searchable Toxicity Substance Identification | DTXSID10213806 | [1] |

| European Community Number | 642-143-7 | [1] |

| Beilstein Registry Number | BRN 4567208 | [1] |

Comprehensive Synonyms List:

| Synonym | Context/Source | Reference |

|---|---|---|

| 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | Primary chemical name | [1] [2] |

| 4-Chloro-N-(2-methyl-1-indolyl)-3-sulfamoylbenzamide | Alternative nomenclature | [1] [2] |

| 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | Simplified notation | [1] [2] |

| Benzamide, 3-(aminosulfonyl)-4-chloro-N-(2-methyl-1H-indol-1-yl)- | Chemical Abstracts Service Index Name | [1] [2] |

| Indapamide Impurity B | European Pharmacopoeia designation | [9] [11] |

| Indapamide United States Pharmacopeia Related Compound A | United States Pharmacopeia designation | [8] [9] |

| Dehydroindapamide | Consolidated naming | [1] [8] |

| 4-Chloro-3-sulfamoyl-N-(2-methyl-1H-indol-1-yl)benzamide | Extended nomenclature | [1] |

Synthetic Routes and Reaction Mechanisms

Dehydro indapamide is synthesized through the oxidative dehydrogenation of indapamide, the parent thiazide-like diuretic compound. This transformation involves the conversion of the indoline ring system present in indapamide to an indole structure, resulting in the formation of a fully aromatic heterocyclic system [1].

Oxidative Dehydrogenation of Indapamide

The primary synthetic approach for dehydro indapamide involves the oxidative dehydrogenation of indapamide through a single-step transformation. This reaction proceeds via the removal of two hydrogen atoms from the saturated indoline ring, converting it to the corresponding aromatic indole derivative [1] [2]. The reaction mechanism involves the abstraction of hydrogen atoms from the carbon-2 and carbon-3 positions of the indoline ring system.

Nuclear magnetic resonance spectroscopy confirms the structural transformation, with the disappearance of signals corresponding to the single proton at carbon-2 and two protons at carbon-3 of the indapamide substrate. In their place, a new singlet appears at 6.34 parts per million in the proton nuclear magnetic resonance spectrum, characteristic of the carbon-3 proton in the newly formed indole ring [1]. The carbon-13 nuclear magnetic resonance spectrum shows the transformation of saturated carbons to aromatic carbons, with the carbon-3 signal appearing at 99.4 parts per million, consistent with indole compounds [1].

The dehydrogenation process follows first-order kinetics with respect to indapamide concentration. Kinetic studies demonstrate that cytochrome P450 3A4 exhibits the highest dehydrogenation activity among cytochrome P450 enzymes, with a Michaelis constant of 99.7 micromolar and a maximum velocity of 20.4 per minute [1]. The dehydrogenation efficiency, expressed as the ratio of maximum velocity to Michaelis constant, is 204 per minute per millimolar, approximately ten-fold higher than that observed for indoline dehydrogenation [1].

Catalytic Methods Using Manganese Dioxide and 2,3-Dichloro-5,6-dicyanobenzoquinone

Two primary catalytic methods have been established for the synthesis of dehydro indapamide: manganese dioxide-mediated oxidation and 2,3-dichloro-5,6-dicyanobenzoquinone-catalyzed dehydrogenation [1] .

Manganese Dioxide Method:

The manganese dioxide-catalyzed synthesis involves adding one gram of manganese dioxide to 200 milligrams of indapamide dissolved in 30 milliliters of acetone [1]. The reaction mixture is stirred at room temperature for two hours, followed by filtration through a plug of Celite and activated carbon. After evaporation of the solvent, the residue is crystallized using a solvent system of methanol, dichloromethane, and ethyl acetate to yield grayish crystals of dehydro indapamide [1].

2,3-Dichloro-5,6-dicyanobenzoquinone Method:

The 2,3-dichloro-5,6-dicyanobenzoquinone-catalyzed reaction involves adding 80 milligrams of the quinone oxidant to 100 milligrams of indapamide in a mixed solvent system of 50 milliliters dichloromethane and 300 milliliters acetone [1]. This reaction proceeds rapidly, with the quinone becoming discolored within ten minutes, indicating completion of the oxidation. The reaction mixture is filtered through neutral alumina grade III, and the product is purified by thin-layer chromatography on silica gel using a chloroform-acetone solvent system in an 8:2 ratio [1].

Both methods achieve similar yields of approximately 80 percent, with the 2,3-dichloro-5,6-dicyanobenzoquinone method offering the advantage of shorter reaction times [1] . The choice between methods often depends on the scale of synthesis and specific purification requirements.

Industrial-Scale Production Techniques

Industrial-scale production of dehydro indapamide requires optimization of reaction conditions to ensure high yields, consistent product quality, and economic viability. Large-scale dehydrogenation processes typically employ continuous flow reactors or batch reactors with enhanced mixing and heat transfer capabilities [4] [5].

For industrial applications, the amination-condensation method has been identified as superior for large-scale production due to higher yields and fewer side reactions compared to alternative synthetic approaches . However, the direct oxidative dehydrogenation route offers advantages in terms of simplicity and reduced number of synthetic steps.

Industrial-scale production considerations include:

Reactor Design: Continuous flow reactors allow for better temperature control and reduced residence time variation, leading to more consistent product quality [7] [8].

Catalyst Recovery and Recycling: For manganese dioxide-mediated synthesis, catalyst recovery systems can be implemented to reduce production costs and minimize waste generation.

Solvent Recovery: Implementation of solvent recovery and recycling systems for acetone and dichloromethane to improve process economics and reduce environmental impact.

Process Intensification: Integration of reaction and separation steps to reduce equipment footprint and energy consumption [4].

The industrial production methods require specialized facilities to handle the oxidizing agents safely and to incorporate quality control measures ensuring high purity and consistency of the final product .

Optimization of Reaction Conditions

Optimization of reaction conditions for dehydro indapamide synthesis focuses on maximizing yield, minimizing reaction time, and ensuring product purity. Several parameters have been identified as critical for process optimization [9] [10].

Temperature Optimization:

While the standard synthetic procedures operate at room temperature, temperature elevation can accelerate the dehydrogenation reaction. However, excessive temperatures may lead to side reactions and product degradation. Studies suggest that optimal temperatures range between 25-40 degrees Celsius for manganese dioxide-mediated reactions, while 2,3-dichloro-5,6-dicyanobenzoquinone reactions can tolerate slightly higher temperatures without significant yield loss [11].

Reaction Time Optimization:

Kinetic studies indicate that reaction completion follows first-order kinetics. For manganese dioxide-catalyzed reactions, optimal reaction times range from 1.5 to 3 hours, while 2,3-dichloro-5,6-dicyanobenzoquinone reactions achieve completion within 10-15 minutes [1] [12]. Extended reaction times beyond optimal conditions do not significantly improve yields but may increase the formation of side products.

Solvent System Optimization:

The choice of solvent system significantly affects reaction rates and product solubility. For manganese dioxide reactions, acetone provides optimal solubility for both substrate and product while facilitating effective catalyst dispersion [1]. For 2,3-dichloro-5,6-dicyanobenzoquinone reactions, the dichloromethane-acetone mixture enhances oxidant solubility and reaction rate [1].

Catalyst Loading Optimization:

Optimization studies indicate that manganese dioxide loading of 5-7 times the weight of indapamide substrate provides optimal reaction rates without excessive catalyst consumption [11]. For 2,3-dichloro-5,6-dicyanobenzoquinone, a molar ratio of 0.8-1.2 equivalents relative to indapamide achieves maximum conversion efficiency [1].

Process Parameters for Enhanced Yields:

Recent optimization studies using statistical design of experiments have identified optimal conditions that achieve yields exceeding 85 percent [11] [13]. These conditions include:

- Controlled addition of oxidizing agent to prevent localized overheating

- Optimized stirring rates to ensure uniform mixing without excessive mechanical stress

- Staged addition of reactants to control reaction kinetics

- Implementation of in-process monitoring to determine optimal reaction endpoints

The optimization of reaction conditions represents a critical aspect of industrial implementation, as small improvements in yield and reaction efficiency can translate to significant economic benefits at commercial scale [14] [15].

| Synthesis Parameter | Manganese Dioxide Method | 2,3-Dichloro-5,6-dicyanobenzoquinone Method |

|---|---|---|

| Reaction Time | 2 hours | 10 minutes |

| Temperature | Room temperature | Room temperature |

| Solvent System | Acetone | Dichloromethane/Acetone |

| Catalyst Loading | 5× weight of substrate | 0.8-1.2 equivalents |

| Typical Yield | ~80% | ~80% |

| Purification Method | Crystallization | Chromatography |

| Enzyme System | Relative Dehydrogenation Activity (%) | Michaelis Constant (μM) | Maximum Velocity (min⁻¹) |

|---|---|---|---|

| Cytochrome P450 3A4 | 100 | 99.7 | 20.4 |

| Cytochrome P450 2C19 | 37 | Not reported | Not reported |

| Cytochrome P450 2C8 | 21 | Not reported | Not reported |

| Other P450 Enzymes | <20 | Not reported | Not reported |